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Compound of Interest

Compound Name: 3-Chloro-2-pyrazinamine

Cat. No.: B041553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Chloro-2-pyrazinamine. Due to the limited availability of public domain experimental

spectra for this specific compound, this document presents a representative dataset derived

from the analysis of structurally similar compounds and established principles of spectroscopic

interpretation. The information herein is intended to serve as a valuable reference for the

identification and characterization of 3-Chloro-2-pyrazinamine in a research and development

setting.

Chemical Structure and Properties
IUPAC Name: 3-Chloro-2-pyrazinamine

Molecular Formula: C₄H₄ClN₃

Molecular Weight: 129.55 g/mol

Structure: Chemical structure of 3-Chloro-2-pyrazinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below are the anticipated ¹H and ¹³C NMR chemical shifts for 3-Chloro-2-
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pyrazinamine, predicted based on the electronic effects of the chloro and amino substituents

on the pyrazine ring.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Chloro-2-pyrazinamine (in DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 8.0 d 1H H-5

~7.5 - 7.7 d 1H H-6

~6.5 - 7.0 s (broad) 2H -NH₂

d: doublet, s: singlet

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-2-pyrazinamine (in DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~155 C-2

~145 C-3

~135 C-5

~130 C-6

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

following table outlines the expected characteristic infrared absorption bands for 3-Chloro-2-
pyrazinamine.

Table 3: Predicted Characteristic IR Absorption Bands for 3-Chloro-2-pyrazinamine
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium-Strong
N-H stretch (asymmetric and

symmetric)

1650 - 1600 Medium N-H bend

1580 - 1450 Medium-Strong
C=N and C=C stretching

(aromatic ring)

800 - 700 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-2-pyrazinamine

m/z Relative Intensity (%) Assignment

129 100 [M]⁺ (with ³⁵Cl)

131 32 [M+2]⁺ (with ³⁷Cl)

102 Variable [M-HCN]⁺

94 Variable [M-Cl]⁺

The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic

pattern with an approximate ratio of 3:1.

Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a solid organic

compound such as 3-Chloro-2-pyrazinamine.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A longer acquisition time and a higher number of scans are typically required due to the

lower natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI, or Electron Impact - EI).

Acquisition (ESI):

Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography.

Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good

ionization and signal intensity.

Acquire the mass spectrum in the positive ion mode.

Acquisition (EI):

Introduce the sample via a direct insertion probe or a gas chromatograph.

The sample is vaporized and then ionized by a beam of electrons (typically 70 eV).

The resulting ions are separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-2-pyrazinamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041553#spectroscopic-data-for-3-chloro-2-
pyrazinamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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